

# Reproducibility and validation of published research on Sunvozertinib.

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## Compound of Interest

Compound Name: Sunvozertinib

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## Sunvozertinib in EGFR Exon 20 Insertion NSCLC: A Comparative Guide

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Sunvozertinib**'s performance with alternative therapies for non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion mutations. The information is supported by published experimental data from key clinical trials.

**Sunvozertinib** (also known as DZD9008) is an oral, irreversible EGFR tyrosine kinase inhibitor (TKI) specifically designed to target a range of EGFR mutations, with notable activity against the historically difficult-to-treat exon 20 insertion mutations.[1][2] Its mechanism of action involves selectively and irreversibly binding to the ATP-binding pocket of the mutant EGFR, thereby inhibiting its kinase activity and blocking downstream signaling pathways crucial for tumor cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3][4] This targeted approach aims to spare wild-type EGFR, potentially leading to a more favorable safety profile compared to less selective EGFR inhibitors.[3]

## Performance Comparison

Clinical trial data, primarily from the WU-KONG series of studies, have demonstrated the efficacy of **Sunvozertinib** in patients with advanced or metastatic NSCLC with EGFR exon 20 insertion mutations who have progressed on or after platinum-based chemotherapy.[5][6]

## Efficacy in Platinum-Pretreated Patients

Drug	Trial	Patient Population	N	Objective Response Rate (ORR)	Median Duration of Response (DoR)	Median Progression-Free Survival (PFS)
Sunvozertinib	WU-KONG6[5][6]	Platinum-pretreated EGFR Ex20ins NSCLC	97	61% (95% CI: 50–71)	8.3 months (95% CI, 5.6 to 10.4)	Not Reported
Sunvozertinib	WU-KONG1B (200mg)[7][8]	Platinum-pretreated EGFR Ex20ins NSCLC	91	45.9% (97.5% CI, 33.6% to 58.5%)	11.1 months (95% CI, 8.2-not evaluable)	Not Reported
Sunvozertinib	WU-KONG1B (300mg)[7][8]	Platinum-pretreated EGFR Ex20ins NSCLC	111	45.8% (97.5% CI, 34.8% to 57.0%)	Not Reached	Not Reported
Amivantamab	CHRYSALES[9][10]	Platinum-pretreated EGFR Ex20ins NSCLC	81	40% (95% CI: 29-51)	11.1 months	8.3 months
Mobocertinib	EXCLAIM[9]	Platinum-pretreated EGFR Ex20ins NSCLC	96	25%	17.5 months	7.3 months

## First-Line Treatment Data

Preliminary data also suggests a potential role for **Sunvozertinib** in the first-line setting. A combined analysis of the WU-KONG1A and WU-KONG15 studies in treatment-naïve patients showed promising results.[2][11] For comparison, the PAPILLON study evaluated Amivantamab in combination with chemotherapy in the first-line setting.[11]

Drug	Trial	Patient Population	N	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)
Sunvozertinib	WU-KONG1A & 15 (300mg) [2][11]	First-line EGFR Ex20ins NSCLC	Small	79%	12 months
Amivantamab + Chemo	PAPILLON[1]	First-line EGFR Ex20ins NSCLC	308	73%	11.4 months
Chemotherapy	PAPILLON (Control)[11]	First-line EGFR Ex20ins NSCLC	-	47%	6.7 months

## Experimental Protocols

### WU-KONG6 Trial Methodology

The WU-KONG6 trial was a single-arm, open-label, multicenter, phase 2 study conducted in China to evaluate the efficacy and safety of **Sunvozertinib** in patients with platinum-pretreated locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations.[5]

- Patient Population: Adult patients with pathologically or cytologically confirmed locally advanced or metastatic NSCLC with a documented EGFR exon 20 insertion mutation. All patients had received at least one prior line of systemic therapy, including at least one line of platinum-based chemotherapy.[5]

- Dosing Regimen: Patients received **Sunvozertinib** 300 mg orally once daily.[\[5\]](#)[\[6\]](#)
- Primary Endpoint: The primary endpoint was the Objective Response Rate (ORR) as assessed by an independent review committee.[\[5\]](#)
- Key Secondary Endpoints: Included Duration of Response (DoR), Progression-Free Survival (PFS), and safety.

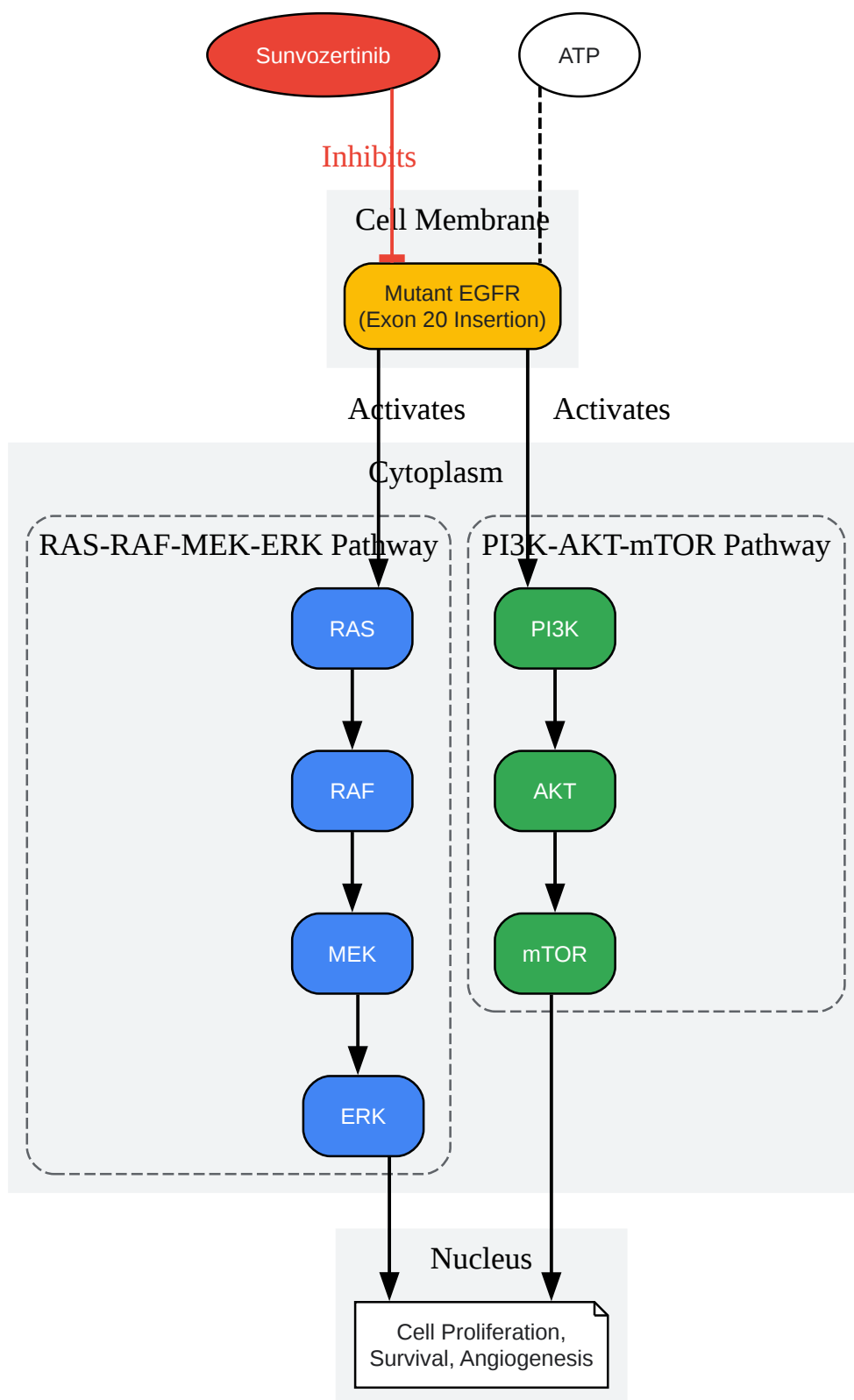
## WU-KONG1B Trial Methodology

The WU-KONG1B trial was a multinational, phase 2, dose-randomized study to assess the antitumor efficacy of **Sunvozertinib** in pretreated patients with advanced NSCLC harboring EGFR exon 20 insertion mutations.[\[7\]](#)[\[12\]](#)

- Patient Population: Eligible patients had advanced-stage NSCLC with EGFR exon 20 insertion mutations and had progressed on or after platinum-based chemotherapy.[\[7\]](#)[\[12\]](#)
- Dosing Regimen: Patients were randomly assigned on a 1:1 basis to receive either 200 mg or 300 mg of **Sunvozertinib** once daily. After a pre-specified interim analysis, additional patients were enrolled in the 300 mg cohort.[\[7\]](#)[\[12\]](#)
- Primary Endpoint: The primary endpoint was the confirmed Objective Response Rate (cORR) assessed by a blinded independent review committee.[\[7\]](#)[\[12\]](#)
- Key Secondary Endpoint: The key secondary endpoint was the Duration of Response (DoR).[\[7\]](#)[\[12\]](#)

## Visualizations

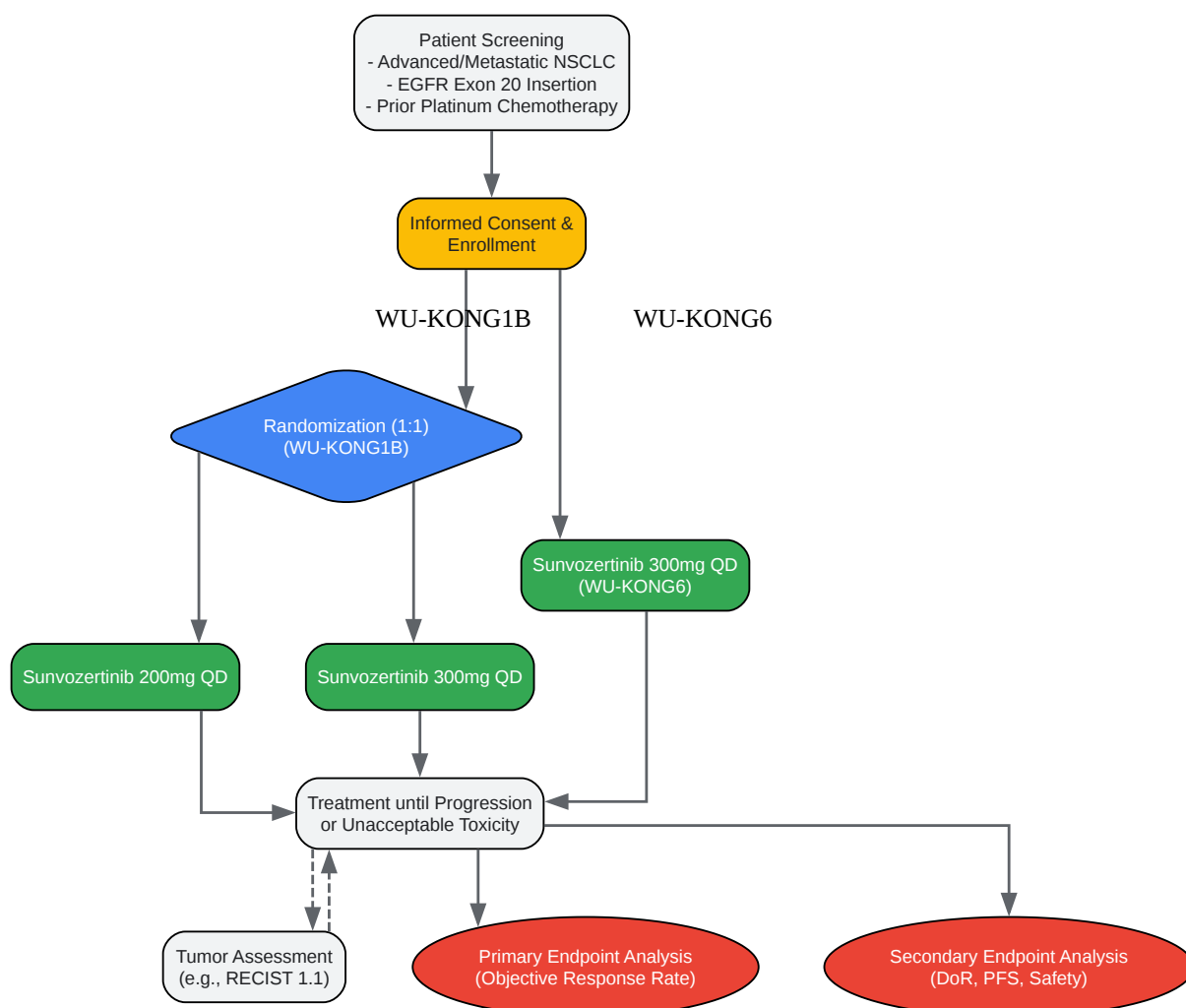
### Signaling Pathway of Sunvozertinib Action



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Caption: Mechanism of action of **Sunvozertinib**.

## Clinical Trial Workflow for Sunvozertinib Studies



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Caption: Generalized workflow of **Sunvozertinib** clinical trials.

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